
2-Chloro-4-ethyl-1,3-benzothiazole
Overview
Description
2-Chloro-4-ethyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with chlorine at position 2 and an ethyl group at position 2. Benzothiazoles are recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethyl-1,3-benzothiazole typically involves the reaction of 2-mercaptoaniline with acid chlorides. One common method is the treatment of 2-mercaptoaniline with 2-chloroacetyl chloride under acidic conditions . The reaction proceeds as follows:
C6H4(NH2)SH+ClCH2COCl→C6H4(NH)SCOCH2Cl+HCl+H2O
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethyl-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides and sulfones.
Reduction Reactions: Reduction can lead to the formation of corresponding amines and thiols.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, sodium ethoxide, and primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
Substitution: Products include 2-alkoxy-4-ethyl-1,3-benzothiazole and 2-amino-4-ethyl-1,3-benzothiazole.
Oxidation: Products include this compound sulfoxide and sulfone.
Reduction: Products include 2-amino-4-ethyl-1,3-benzothiazole
Scientific Research Applications
Dual Inhibition of sEH and FAAH
Recent studies have highlighted the potential of 2-chloro-4-ethyl-1,3-benzothiazole as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are crucial targets for treating pain and inflammation. The compound has been shown to exhibit low nanomolar inhibition potency against both enzymes, with IC50 values of approximately 7 nM for FAAH and 9.6 nM for sEH . This dual inhibition mechanism is significant as it may provide enhanced therapeutic effects while minimizing side effects associated with traditional pain medications.
Anti-Tubercular Activity
Benzothiazole derivatives, including this compound, have been synthesized and evaluated for their anti-tubercular properties. In vitro studies indicated that certain derivatives demonstrate potent activity against Mycobacterium tuberculosis, outperforming standard reference drugs such as isoniazid (INH). The structure-activity relationship (SAR) analysis revealed that modifications on the benzothiazole scaffold significantly affect the inhibitory potency against tuberculosis .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of benzothiazole compounds is essential for optimizing their efficacy. For instance, modifications on the aromatic ring of the benzothiazole scaffold can enhance binding affinity to target enzymes. The presence of specific functional groups has been shown to influence both the potency and selectivity of these compounds .
In Vivo Efficacy in Pain Models
In vivo studies using animal models have demonstrated that this compound can effectively alleviate acute inflammatory pain comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like ketoprofen. These findings underscore its potential as a therapeutic agent in pain management .
Mechanism of Action Against Tuberculosis
The mechanism by which benzothiazole derivatives exert their anti-tubercular activity involves inhibition of specific targets within the Mycobacterium tuberculosis pathogen. For example, docking studies have indicated that certain compounds bind effectively to DprE1, a key enzyme involved in cell wall biosynthesis in M. tuberculosis, thereby disrupting bacterial growth .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethyl-1,3-benzothiazole involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and dihydroorotase, leading to antimicrobial effects. The compound’s ability to form stable complexes with metal ions also contributes to its activity .
Comparison with Similar Compounds
Comparative Analysis with Similar Benzothiazole Derivatives
Structural and Electronic Comparisons
Substituent positions and types critically influence molecular geometry and electronic properties:
- 4-Ethyl Group: The ethyl substituent introduces steric bulk and lipophilicity, contrasting with methoxy or phenyl groups in analogs. For example, 5-chloro-2-(trimethoxyphenyl)-1,3-benzothiazole exhibits a dihedral angle of 15.56° between the benzothiazole and substituent rings , whereas 2-(5-chloro)-4-methoxyphenol shows near-planarity (1.23°) due to hydrogen bonding . The ethyl group may induce moderate torsion, affecting crystal packing and solubility.
Table 1: Structural and Physical Comparisons
*Calculated based on formula C₉H₈ClNS.
Biological Activity
2-Chloro-4-ethyl-1,3-benzothiazole is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential applications in medicine, particularly in antibacterial and anticancer therapies. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical pathways, and relevant research findings.
Benzothiazole derivatives, including this compound, exert their biological effects primarily through the inhibition of essential enzymes. Key targets include:
- Dihydroorotase : Involved in pyrimidine biosynthesis.
- DNA gyrase : Critical for DNA replication and transcription.
- Peptide deformylase : Important for protein synthesis.
These interactions disrupt vital cellular processes, leading to growth inhibition or cell death in various organisms .
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest strong antibacterial potential against pathogens like Staphylococcus aureus and Escherichia coli.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Enterococcus faecalis | 8 |
This effectiveness is attributed to its ability to inhibit key bacterial enzymes involved in cell wall synthesis and metabolism .
Anticancer Activity
The antiproliferative effects of benzothiazole derivatives have been widely studied. In vitro studies show that this compound can induce apoptosis and inhibit cell proliferation in several cancer cell lines. For example:
- Cell Lines Tested : A431 (skin cancer), A549 (lung cancer), H1299 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 5 to 15 µM across different cell lines, indicating its potential as an anticancer agent.
Additionally, combinations with established chemotherapeutics like gemcitabine have shown synergistic effects, enhancing the overall efficacy against pancreatic cancer cells .
Case Studies
Several studies have highlighted the biological potential of benzothiazole derivatives:
- Study on Antiproliferative Effects : A recent investigation reported that a series of benzothiazole derivatives exhibited significant antiproliferative activity against pancreatic cancer cells. Notably, the compound was found to enhance the effects of gemcitabine at low concentrations .
- Antibacterial Efficacy : Another study focused on the antibacterial properties of benzothiazole derivatives against multi-drug resistant strains. The results indicated that this compound had remarkable activity against resistant strains with low MIC values .
Biochemical Pathways
The biological activity of this compound is associated with its interaction with various biochemical pathways:
- Cell Cycle Regulation : The compound influences gene expression related to cell cycle progression and apoptosis.
- Metabolic Pathways : It has been shown to affect nucleotide synthesis pathways by inhibiting dihydroorotase.
These interactions highlight the compound's potential as a therapeutic agent targeting multiple pathways involved in bacterial growth and cancer proliferation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-4-ethyl-1,3-benzothiazole, and how can reaction conditions be fine-tuned to maximize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenation of the benzothiazole core. For example, describes a reflux-based method using sodium metabisulfite as a catalyst, yielding 80.8% of a structurally similar benzothiazole derivative. Key parameters include:
- Temperature : Reflux conditions (e.g., 2–18 hours at 100–120°C) to ensure complete cyclization .
- Catalysts : Sodium metabisulfite or acetic acid to stabilize intermediates .
- Purification : Crystallization with ethanol/water mixtures to isolate high-purity products .
Optimization requires monitoring via TLC and adjusting stoichiometry of halogenating agents (e.g., POCl₃ for chloro-substitution).
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths and dihedral angles (e.g., planar benzothiazole rings with deviations <0.005 Å, as in ) .
- NMR/FTIR : Identify functional groups (e.g., C-Cl stretch at ~750 cm⁻¹ in IR; ethyl group protons at δ 1.2–1.4 ppm in ¹H NMR) .
- Mass spectrometry : Confirm molecular weight (e.g., this compound has a theoretical MW of 197.68 g/mol).
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) affect the biological activity of this compound derivatives?
- Methodological Answer : Use structure-activity relationship (SAR) studies:
- Substituent variation : Replace the ethyl group with methyl/methoxy groups ( ) and compare bioactivity.
- Biological assays : Test antimicrobial or anticancer activity using standardized protocols (e.g., MIC assays for bacterial strains or MTT assays on cancer cell lines).
- Data analysis : Correlate electronic effects (e.g., Hammett constants) of substituents with activity trends .
For example, highlights enhanced π-π stacking in chloro/methoxy-substituted analogs, which may improve target binding.
Q. What computational strategies can predict the reactivity and stability of this compound in catalytic environments?
- Methodological Answer : Employ density functional theory (DFT) and molecular dynamics (MD):
- DFT : Calculate HOMO-LUMO gaps to assess electrophilicity at the chloro-substituted position .
- MD simulations : Model interactions with catalytic surfaces (e.g., Pd/C for hydrogenation) to predict reaction pathways.
- Solvent effects : Use COSMO-RS models to optimize solvent selection for synthesis .
Q. How can contradictory data on the biological efficacy of this compound derivatives be resolved?
- Methodological Answer : Address discrepancies through:
- Standardized protocols : Ensure consistent cell lines, assay conditions, and controls across studies.
- Metabolic stability tests : Use liver microsomes to assess compound degradation rates ( warns of unverified bioactivity claims).
- Crystallographic validation : Confirm target engagement via SCXRD of ligand-protein complexes .
Properties
IUPAC Name |
2-chloro-4-ethyl-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c1-2-6-4-3-5-7-8(6)11-9(10)12-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOWVESUHAQWMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365945 | |
Record name | 2-chloro-4-ethyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176976-44-6 | |
Record name | 2-Chloro-4-ethylbenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176976-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-4-ethyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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